Behenamidopropyl dimethylamine
Overview
Description
Behenamidopropyl dimethylamine is a chemical compound widely used in the cosmetics and personal care industry. It is known for its anti-static and emulsifying properties, making it a valuable ingredient in hair care products such as conditioners, shampoos, and hair masks. The compound is characterized by a long carbon chain (behenyl group) and amine groups, which enhance its affinity for hair and skin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Behenamidopropyl dimethylamine is synthesized through a chemical process involving the reaction of behenyl alcohol with dimethylamine and propylene oxide. This process results in the formation of a quaternary ammonium compound with a long carbon chain .
Industrial Production Methods: In industrial settings, this compound is produced by amidation at high temperature under acidic catalysis between high purity behenic acid and dimethylaminopropylamine. Behenic acid is a vegetable-origin fatty acid derived from the hydrogenation of high erucic acid rapeseed oil .
Chemical Reactions Analysis
Types of Reactions: Behenamidopropyl dimethylamine primarily undergoes substitution reactions due to the presence of amine groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of this compound.
Scientific Research Applications
Behenamidopropyl dimethylamine has a wide range of applications in scientific research and industry:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound’s anti-static properties make it useful in biological research, particularly in the preparation of samples for microscopy.
Medicine: While not directly used as a therapeutic agent, it is an important component in the formulation of topical medications and personal care products.
Industry: this compound is extensively used in the cosmetics industry for its conditioning properties, improving the texture and manageability of hair
Mechanism of Action
The primary mechanism by which behenamidopropyl dimethylamine exerts its effects is through its interaction with hair and skin. The long carbon chain (behenyl group) provides hydrophobic interactions, while the amine groups form electrostatic interactions with the hair and skin surface. This dual interaction helps to reduce static electricity, improve detangling, and enhance the overall manageability of hair .
Comparison with Similar Compounds
Stearamidopropyl dimethylamine: Similar in structure but derived from stearic acid, it also has conditioning properties.
Cetrimonium chloride: Another conditioning agent used in hair care products, but with a different chemical structure.
Polyquaternium-10: A polymeric conditioning agent used in various personal care products.
Uniqueness: Behenamidopropyl dimethylamine is unique due to its long carbon chain, which provides superior conditioning and anti-static properties compared to other similar compounds. Its ability to improve combability and impart a silky feel to hair makes it a preferred choice in high-end hair care formulations .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]docosanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H56N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3/h4-26H2,1-3H3,(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAZHGAWPCLLGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H56N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209025 | |
Record name | N-[3-(Dimethylamino)propyl]docosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60270-33-9 | |
Record name | Behenic acid dimethylaminopropylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60270-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Behenamidopropyl dimethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060270339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-(Dimethylamino)propyl]docosanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(dimethylamino)propyl]docosanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEHENAMIDOPROPYL DIMETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4O854526J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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